molecular formula C23H15Cl2N3O5 B2626812 (Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522657-65-4

(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2626812
CAS No.: 522657-65-4
M. Wt: 484.29
InChI Key: CWEFOVWHFXFJKC-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a structurally optimized compound of significant interest in chemical biology and oncology research, primarily functioning as a potent inhibitor of Protein Kinase B (Akt) signaling. Its design incorporates a (Z)-configured cyanoacrylamide scaffold, which acts as an effective pharmacophore for targeting the ATP-binding site of Akt isoforms. This specific inhibition disrupts downstream signaling pathways, such as the mTOR axis, that are critically involved in cell survival, proliferation, and metabolism. Hyperactivation of the Akt pathway is a well-documented feature in a wide array of cancers, making this compound a valuable chemical probe for investigating tumorigenesis and resistance mechanisms. Research utilizing this inhibitor focuses on elucidating the functional consequences of Akt suppression in various cellular models, including the induction of apoptosis and the sensitization of cancer cells to conventional chemotherapeutic agents. Furthermore, its structural features, including the dichlorophenyl ether and nitrophenol groups, contribute to its binding affinity and selectivity profile, enabling researchers to dissect complex kinase-dependent signaling networks with high precision. This reagent is essential for foundational studies in signal transduction and for the preclinical assessment of novel therapeutic strategies targeting phosphoinositide 3-kinase (PI3K)/Akt pathway dysregulation.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O5/c24-17-4-3-15(20(25)10-17)13-33-19-6-1-14(2-7-19)9-16(12-26)23(30)27-21-8-5-18(28(31)32)11-22(21)29/h1-11,29H,13H2,(H,27,30)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEFOVWHFXFJKC-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic organic compound belonging to the class of chalcones. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C24H17Cl2N3O5
  • Molecular Weight : 498.32 g/mol
  • IUPAC Name : this compound

The structure features a central α,β-unsaturated carbonyl system characteristic of chalcones, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of key signaling molecules such as NF-kB and p53.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Apoptosis via caspase activation
HT-29 (Colon)12.5Inhibition of NF-kB signaling

Anti-inflammatory Properties

The compound has been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages. This suggests its potential use in treating inflammatory diseases. Specifically, it inhibits the expression of inducible nitric oxide synthase (iNOS), which is a key enzyme in the inflammatory response.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this chalcone derivative demonstrates antimicrobial activity against a range of pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and levels of inflammatory cytokines compared to control groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 5911-07-9
  • Structure: (Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide .
  • Comparison: The Target Compound replaces the 4-methoxyphenyl-pyrrole moiety with a 4-[(2,4-dichlorophenyl)methoxy]phenyl group. The nitro group in the Target Compound’s 2-hydroxy-4-nitrophenyl substituent may enhance hydrogen-bonding interactions compared to the simpler 4-chlorophenyl group in 5911-07-7.
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide
  • Structure: Contains a thioamide (-C(S)NH-) group instead of the cyano-enamide (-C(CN)CONH-) backbone.
  • Comparison: The thioamide group in this compound may confer distinct electronic properties, such as increased resonance stabilization, but reduced metabolic stability compared to the Target Compound’s enamide group.
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile
  • Structure : Features a sulfonamido-methyl group and a formylphenyl substituent.
  • Comparison: The Target Compound’s dichlorophenyl-methoxy group offers stronger lipophilicity than the 4-methylbenzenesulfonamido group, which may influence solubility and bioavailability.

Hypothesized Pharmacological Implications

  • Electron-Withdrawing Effects : The nitro group in the Target Compound may enhance binding to enzymes like kinases or proteases through dipole interactions or π-stacking with aromatic residues .
  • Lipophilicity : The dichlorophenyl-methoxy group likely increases logP values compared to analogs with methyl or sulfonamido groups, suggesting improved blood-brain barrier penetration .
  • Metabolic Stability : The enamide backbone in the Target Compound may resist hydrolysis better than thioamide analogs, as seen in similar compounds .

Data Table: Structural and Functional Comparison

Compound Name / ID Key Substituents Functional Groups Hypothesized Properties
Target Compound 2,4-Dichlorophenyl-methoxy, 4-nitrophenyl Cyano, enamide, hydroxy, nitro High lipophilicity, strong H-bonding
5911-07-9 4-Methoxyphenyl-pyrrole, 4-chlorophenyl Cyano, enamide Moderate lipophilicity, pyrrole π-interactions
(2Z)-3-(2,4-Dichlorophenyl)-... 2,4-Dichlorophenyl, hydroxy Thioamide, hydroxy Lower metabolic stability, redox activity
(Z)-3-(4-Chlorophenyl)-... 4-Methylbenzenesulfonamido, formylphenyl Sulfonamido, cyano Polar, potential sulfonamide-mediated target binding

Q & A

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in substitution steps .
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, mitigating steric effects during condensation .
  • Catalytic Systems : Use DMAP or Pd-based catalysts to accelerate amide bond formation under mild conditions .

How is the Z-configuration definitively determined using X-ray crystallography?

Q. Advanced

  • Torsion Angle Analysis : The Z-isomer shows a dihedral angle <10° between the cyano and enamide groups.
  • SHELX Refinement : Hydrogen bonding patterns (e.g., O–H···O interactions between hydroxy and nitro groups) are modeled to validate the configuration .

What purification methods are effective post-synthesis?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate in hexane) to separate geometric isomers .
  • Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals due to differential solubility of the Z- and E-isomers .

What challenges arise in analyzing nitro and hydroxy groups via NMR, and how are they addressed?

Q. Advanced

  • Hydrogen Bonding : Broadened hydroxy proton peaks (δ 10–12 ppm) are resolved using DMSO-d6_6 as a solvent .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) stabilizes nitro group conformers for clearer splitting .

How should researchers handle hygroscopicity or instability during storage?

Q. Advanced

  • Anhydrous Storage : Use desiccators with P2_2O5_5 under argon to prevent hydrolysis of the cyano group .
  • Low-Temperature Stability : Store at –20°C in amber vials to avoid photodegradation of the nitroaryl moiety .

What computational methods predict the compound’s reactivity in biological systems?

Q. Advanced

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., cyano group as a Michael acceptor) .
  • Molecular Docking : AutoDock Vina simulates interactions with kinase targets, validated by crystallographic data .

What safety precautions are critical during synthesis?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of dichlorophenylmethanol vapors .
  • PPE : Nitrile gloves and safety goggles are mandatory when handling cyanoacetic acid .

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